4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide
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Overview
Description
4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . It is characterized by the presence of an ethylcyclohexyl group attached to a benzene ring via an oxygen atom, and a sulfonamide group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 4-ethylcyclohexanol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its sulfonamide group, which is known for its pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various biological effects. These interactions can result in antimicrobial, anti-inflammatory, and other pharmacological activities .
Comparison with Similar Compounds
4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for its broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific structural features, such as the ethylcyclohexyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)oxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-11-3-5-12(6-4-11)18-13-7-9-14(10-8-13)19(15,16)17/h7-12H,2-6H2,1H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBYPACBDGFXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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